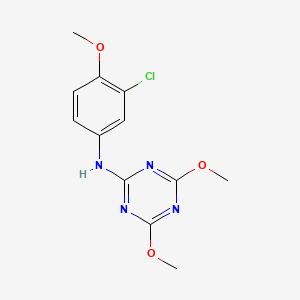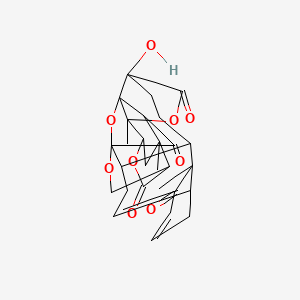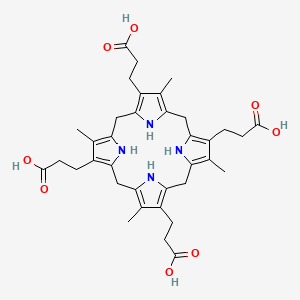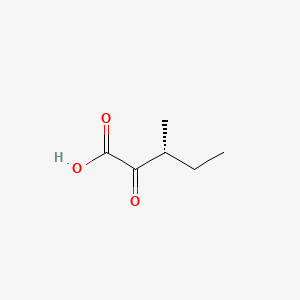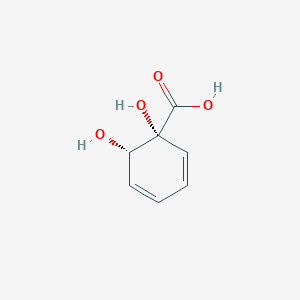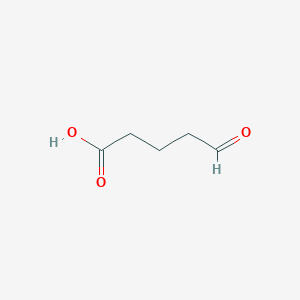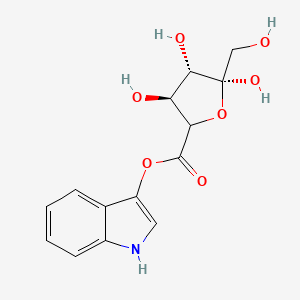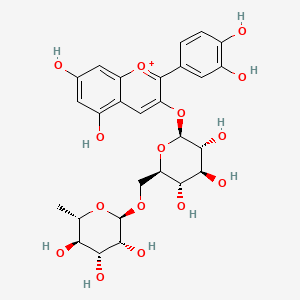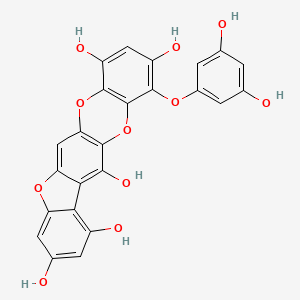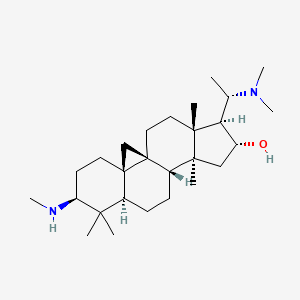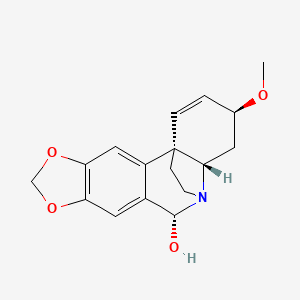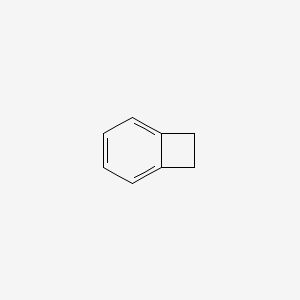
Benzocyclobutène
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5-triene is a unique organic compound characterized by a benzene ring fused to a cyclobutane ring. Its chemical formula is C₈H₈, and it is known for its strained ring structure, which imparts significant reactivity. Bicyclo[4.2.0]octa-1,3,5-triene is frequently used in the creation of photosensitive polymers and has applications in microelectronics and materials science .
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Bicyclo[4.2.0]octa-1,3,5-triene derivatives have been explored for their potential pharmacological properties.
Medicine: Some benzocyclobutene-based compounds are being investigated for their therapeutic potential.
Industry: Bicyclo[4.2.0]octa-1,3,5-triene-based polymers are used in microelectronics, optical interconnects, and as low-dielectric-constant materials
Mécanisme D'action
Target of Action
Benzocyclobutene (BCB) is a chemical compound with a unique molecular structure that has attracted significant interest due to its polymer properties . It is frequently used to create photosensitive polymers and polymer dielectrics, which can be applied to various substrates for use in Micro Electro-Mechanical Systems (MEMS) and microelectronics processing . Therefore, the primary targets of BCB are these substrates where it forms a part of the structural and functional components.
Mode of Action
BCB is a strained system which, upon heating to approximately 180 °C, causes the cyclobutene to undergo a conrotatory ring-opening reaction, forming o-xylylene . This process destroys the aromaticity of the benzene ring, making the reverse reaction highly favored . The o-xylylenes generated in this way have been used prolifically in cycloaddition reactions, which restore the aromaticity to the benzene ring, while forming a new annulated species .
Biochemical Pathways
The biochemical pathways of BCB primarily involve its transformation into reactive o-quinodimethane (also known as o-xylylene) upon heating . This very reactive species readily undergoes inter- and intramolecular Diels-Alder reactions with various dienophiles to produce polycyclic compounds with high stability . Additionally, the polymerization of o-quinodimethane, similar to that of 1,3-diene, would give linear polymers .
Pharmacokinetics
It’s known that bcb-based polymers require a thermal pre-polymerization process to achieve the desired viscosity for application . This process is time-consuming and requires high temperatures .
Result of Action
The result of BCB’s action is the formation of photosensitive polymers and polymer dielectrics . These materials have excellent dielectric properties and thermal stability . They are used in various applications, including microelectronic applications, optic applications, electrical applications, and more .
Action Environment
The action of BCB is influenced by environmental factors such as temperature. For instance, BCB undergoes a conrotatory ring-opening reaction upon heating to approximately 180 °C . Furthermore, the process of transforming BCB-based polymers requires a thermal pre-polymerization process . Therefore, the efficacy and stability of BCB’s action are highly dependent on the temperature conditions of its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-triene can be synthesized through various methods. One common approach involves the cyclization of ortho-alkynylbenzene derivatives. This reaction typically requires a palladium catalyst and proceeds under mild conditions. Another method involves the Diels-Alder reaction of benzyne with cyclobutene .
Industrial Production Methods: In industrial settings, benzocyclobutene is often produced through a thermal pre-polymerization process. This method involves heating the compound to achieve the desired viscosity for application. The process can be challenging due to the high temperatures and time required .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-triene undergoes several types of chemical reactions, including:
Oxidation: Bicyclo[4.2.0]octa-1,3,5-triene can be oxidized to form benzocyclobutene-1,2-dione.
Reduction: Reduction reactions can yield various substituted benzocyclobutenes.
Substitution: Substitution reactions often involve halogenation, where benzocyclobutene reacts with halogens to form halogenated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Bicyclo[4.2.0]octa-1,3,5-triene-1,2-dione.
Reduction: Various substituted benzocyclobutenes.
Substitution: Halogenated benzocyclobutene derivatives.
Comparaison Avec Des Composés Similaires
Benzocyclobutadiene: Another benzene-fused ring compound, but with a four-membered ring containing two double bonds.
Benzoxetes and Benzothietes: Heterocyclic analogues of benzocyclobutene, where the cyclobutane ring is replaced with oxygen or sulfur, respectively.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-triene’s uniqueness lies in its ability to form highly reactive intermediates like ortho-xylylene, which can undergo a variety of cycloaddition reactions. This property makes it a valuable building block in organic synthesis and materials science .
Propriétés
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVXZPTRXBADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073927 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12331 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
694-87-1 | |
| Record name | Benzocyclobutene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzocyclobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCYCLOBUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7U8F3YLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzocyclobutene?
A1: Benzocyclobutene has the molecular formula C8H8 and a molecular weight of 104.15 g/mol.
Q2: What is unique about the structure and reactivity of Benzocyclobutene?
A2: Benzocyclobutene is characterized by a strained four-membered ring fused to a benzene ring. This strained ring readily undergoes thermal ring-opening to generate a reactive o-quinodimethane intermediate. [, , , , ]
Q3: What are o-quinodimethanes, and how do they contribute to the synthetic utility of Benzocyclobutenes?
A3: o-Quinodimethanes are highly reactive intermediates that can participate in various reactions, including cycloadditions and polymerizations. The ability of benzocyclobutenes to generate o-quinodimethanes upon heating makes them valuable precursors for constructing complex molecular architectures. [, , , , ]
Q4: Can the ring-opening of Benzocyclobutenes be triggered by factors other than heat?
A4: Yes, research has demonstrated that electron-donating iminophosphoranes can significantly enhance the ring-opening of benzocyclobutenes to generate o-quinodimethanes at ambient temperatures (20-25 °C). These iminophosphoranes can be generated in situ from azide benzocyclobutenes and phosphines via the Staudinger reaction. []
Q5: How does the substitution pattern on the Benzocyclobutene ring influence its reactivity?
A5: The presence and nature of substituents on the benzocyclobutene ring can significantly impact its reactivity. For instance, electron-withdrawing groups like cyano groups have been shown to facilitate radical polymerization of the o-quinodimethane intermediates generated from benzocyclobutenes, leading to the formation of ring-opened polymers. [] In contrast, benzocyclobutenes with electron-donating groups generally show lower polymerization yields. []
Q6: What are the advantages of using Benzocyclobutene-based monomers in polymer synthesis?
A6: Benzocyclobutene-based polymers are recognized for their excellent thermal stability, good dielectric properties, and ease of processing. These attributes make them suitable for applications in microelectronics, aerospace, and other high-performance fields. [, , , , , , , ]
Q7: How does the structure of the linking group in bisbenzocyclobutene-terminated monomers affect the final polymer properties?
A7: The properties of the resulting polymer are influenced by the structure of the functional groups connecting the benzocyclobutene moieties. For example, incorporating fluorine-containing aromatic imide linkages has been shown to enhance thermal stability and dielectric properties in the cured resins. [, ]
Q8: Can Benzocyclobutene be incorporated into other polymer systems?
A8: Yes, benzocyclobutene can be integrated into various polymer systems to modify their properties. For example, incorporating benzocyclobutene units as pendant groups in polysiloxanes has been shown to enhance cross-linking density, thermal stability, and mechanical properties of the resulting polymers. [, ]
Q9: Are there any limitations to using Benzocyclobutene-based materials?
A9: While BCB-based materials possess many advantages, challenges remain. For example, some BCB monomers exhibit limited solubility, necessitating the use of specific solvents during processing. Further research is ongoing to develop BCB derivatives with improved solubility and processability. [, ]
Q10: Can Benzocyclobutenes serve as precursors for other valuable intermediates besides o-quinodimethanes?
A10: Yes, benzocyclobutenes can be strategically functionalized to access diverse synthetic intermediates. For example, benzocyclobutyl phenyl sulfone can be converted into various 7-substituted benzocyclobutenes by reacting its α-sulfonyl carbanion with electrophiles followed by desulfonylation. []
Q11: How have Benzocyclobutenes been utilized in the synthesis of natural product-like structures?
A11: The unique reactivity of benzocyclobutenes has been exploited in developing novel synthetic strategies. For example, a rhodium-catalyzed benzo/[7+1] cycloaddition using cyclopropyl-benzocyclobutenes as the benzo/7-C synthon with carbon monoxide has been developed to access eight-membered benzannulated rings, which are found in various natural products. []
Q12: Have Benzocyclobutenes found applications beyond polymers and organic synthesis?
A12: Yes, benzocyclobutene's unique properties have led to its exploration in various fields. For instance, benzocyclobutene has been investigated as a material for fabricating optical waveguides due to its low optical loss and compatibility with photolithographic processing techniques. [, ]
Q13: How has computational chemistry contributed to understanding Benzocyclobutene chemistry?
A13: Computational studies have played a crucial role in elucidating the reaction mechanisms, regioselectivity, and energetics of benzocyclobutene transformations. For instance, DFT calculations have provided insights into the mechanism of palladium-catalyzed C-H activation of methyl groups in the synthesis of benzocyclobutenes. []
Q14: What are the future directions for research on Benzocyclobutene?
A14: Ongoing research focuses on developing new synthetic methodologies, exploring the use of BCB in diverse material applications, and understanding the structure-property relationships of BCB-containing polymers. Continued exploration of this fascinating molecule is expected to yield even more exciting discoveries and applications in the future. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
